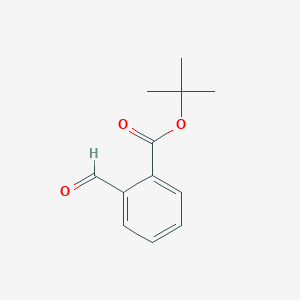

tert-Butyl 2-formylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 2-formylbenzoate: is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and the benzene ring is substituted with a formyl group at the ortho position. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Esterification: The preparation of tert-butyl 2-formylbenzoate typically involves the esterification of 2-formylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing side reactions.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The formyl group undergoes nucleophilic additions, forming intermediates for downstream cyclization or functionalization. Key examples include:

Aza-Henry Reaction

In the presence of α-amido sulfones and organocatalysts, tert-butyl 2-formylbenzoate participates in asymmetric nitro-Mannich reactions. For example:

-

Reaction with α-amido sulfones (e.g., 1a ) catalyzed by bifunctional thiourea organocatalysts yields 3-(nitromethyl)isoindolinones (3a ) with high enantioselectivity (up to 99% ee) .

-

Mechanism : The catalyst activates the formyl group via hydrogen bonding while deprotonating the nucleophile, enabling stereoselective addition .

| Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Boc-α-amido sulfone | Thiourea A | 85 | 99 |

| Cbz-α-amido sulfone | Thiourea B | 80 | 97 |

Cyclization Reactions

The formyl group facilitates intramolecular lactamization, forming bioactive heterocycles:

Isoindolinone Formation

-

Reaction with primary amines under acidic conditions generates isoindolinones, a scaffold prevalent in pharmaceuticals .

-

Example: Cyclization of intermediate 2a (from aza-Henry reaction) produces 3a with retained enantiopurity .

Key Step :

-

Nucleophilic attack by the amine on the formyl carbon.

Catalytic Asymmetric Transformations

The tert-butyl ester enhances solubility in nonpolar solvents, enabling efficient catalysis:

Organocatalytic Cascade Reactions

-

Thiourea catalysts promote tandem aza-Henry/lactamization reactions, achieving enantioselectivity >95% ee .

-

Steric Effects : Bulkier ester groups (e.g., benzyl vs. methyl) improve reaction yields by reducing side reactions .

Ester Reactivity and Stability

The tert-butyl group influences reaction pathways:

Wissenschaftliche Forschungsanwendungen

Chemistry:

Ligand Design: tert-Butyl 2-formylbenzoate is used as a precursor in the synthesis of chiral ligands for asymmetric catalysis, influencing the stereochemical outcome of reactions.

Catalyst Precursors: It can act as a precursor for the generation of catalytically active species in various chemical reactions.

Biology and Medicine:

Drug Development: The compound’s derivatives are explored for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Industry:

Material Science: this compound is used in the development of organic light-emitting diodes (OLEDs) due to its ability to enhance molecular solubility and reduce aggregation-caused self-quenching of excitons.

Wirkmechanismus

The mechanism of action of tert-butyl 2-formylbenzoate and its derivatives often involves interactions with specific molecular targets and pathways. For example, in the context of OLEDs, the incorporation of tert-butyl groups can inhibit intramolecular vibrational relaxation and intermolecular π–π stacking, leading to improved photoluminescent quantum yield .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl benzoate: Similar ester structure but lacks the formyl group.

2-Formylbenzoic acid: Contains the formyl group but lacks the tert-butyl ester.

tert-Butyl 4-formylbenzoate: Similar structure but with the formyl group at the para position.

Uniqueness:

tert-Butyl 2-formylbenzoate: uniquely combines the steric effects of the tert-butyl group with the reactivity of the formyl group at the ortho position, making it a valuable intermediate in organic synthesis and material science applications.

Biologische Aktivität

Introduction

tert-Butyl 2-formylbenzoate (CAS No. 907948-73-6) is an organic compound with notable biological activities. It is a derivative of benzoic acid, characterized by a tert-butyl group and a formyl group at the ortho position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the realms of antimicrobial, anticancer, and antiviral properties.

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Structure : The structure features a tert-butyl ester linked to a formyl-substituted benzene ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, its derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL . The presence of the tert-butyl group enhances membrane penetration and metabolic stability, contributing to its efficacy against bacterial infections.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in MCF-7 human breast cancer cells and HCT-116 colorectal carcinoma cells. The structure–activity relationship (SAR) analysis suggests that modifications to the substituents can enhance its anticancer properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells and cancerous tissues. For example, it has been proposed that the compound disrupts cell wall synthesis in bacteria, while in cancer cells, it may induce apoptosis through modulation of signaling pathways related to cell survival and proliferation .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| tert-Butyl benzoate | Ester without formyl group | Limited antimicrobial activity |

| 2-Formylbenzoic acid | Acid with formyl group | Moderate anticancer properties |

| tert-Butyl 4-formylbenzoate | Para-substituted formyl ester | Potentially lower activity compared to ortho isomer |

The unique ortho positioning of the formyl group in this compound contributes to its distinct biological profile compared to its structural analogs.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various derivatives of phenylthiazole, including those with tert-butyl moieties, showed promising activity against MRSA strains with MIC values indicating effective bacterial inhibition . This highlights the potential for developing new antibiotics based on the structure of this compound.

- Cytotoxicity Assessment :

- Metabolic Stability Analysis :

Eigenschaften

IUPAC Name |

tert-butyl 2-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDHQPXAGWBSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.